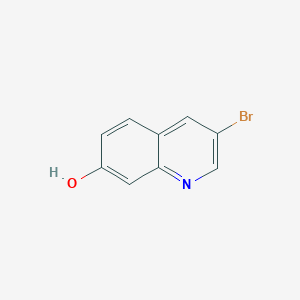

3-Bromoquinolin-7-OL

Descripción

Significance of the Quinoline Scaffold in Chemical Sciences

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in chemical sciences wikipedia.org. Its unique electronic distribution and structural rigidity make it an exceptionally valuable scaffold for designing molecules with diverse biological activities and material properties orientjchem.orgrsc.orgpharmatutor.orgresearchgate.net. Historically, quinoline derivatives have been instrumental in developing critical therapeutic agents, most notably antimalarials such as quinine and chloroquine, as well as a range of antibacterial agents like fluoroquinolones rsc.orgpharmatutor.orgresearchgate.net. Beyond pharmaceuticals, the quinoline motif is incorporated into dyes, agrochemicals, and advanced materials, underscoring its broad applicability wikipedia.orgecorfan.org. The ability to introduce various substituents onto the quinoline core allows for fine-tuning of physicochemical properties and biological efficacy, making it a perpetually attractive target for synthetic chemists rsc.orgresearchgate.net.

Overview of Halogenated Quinolines in Academic Investigation

The strategic introduction of halogen atoms onto the quinoline scaffold significantly modulates its chemical reactivity and biological profile, leading to enhanced or altered activities researchgate.netnih.gov. Halogenated quinolines, particularly bromoquinolines, are subjects of extensive academic investigation due to their potential to serve as potent bioactive agents and versatile synthetic intermediates researchgate.netnih.govacs.org. The presence of a halogen atom, such as bromine, can influence lipophilicity, electronic distribution, and binding interactions with biological targets researchgate.netnih.gov. Research has demonstrated that halogenated quinolines can exhibit increased antibacterial activity and possess biofilm-eradicating properties, making them promising candidates for combating antibiotic resistance researchgate.netnih.gov. Furthermore, these compounds are valuable precursors in organic synthesis, enabling complex molecular architectures through cross-coupling reactions and other functionalization strategies acs.orgacs.orgacs.org.

Scope and Research Imperatives for 3-Bromoquinolin-7-OL

This compound, identified by CAS number 1160949-99-4, is a specific derivative that combines the quinoline core with a bromine atom at the 3-position and a hydroxyl group at the 7-position sigmaaldrich.comcymitquimica.comchemicalbook.comachemblock.com. This structural arrangement positions it as a valuable building block in synthetic chemistry. The bromine atom offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups, thereby expanding the chemical space for potential drug candidates or functional materials vulcanchem.com. Concurrently, the hydroxyl group at the 7-position provides another site for chemical modification, such as etherification, esterification, or oxidation, further enhancing its utility in constructing complex molecules vulcanchem.com.

While direct extensive research findings specifically detailing the unique applications of this compound are emerging, its structural features align with those of known biologically active quinoline derivatives. The research imperative for this compound lies in its potential as a versatile intermediate for the synthesis of novel compounds with targeted pharmacological properties or advanced material characteristics. Its role in contemporary chemical research is primarily as a synthetic precursor, enabling the exploration of new chemical entities derived from the functionalized quinoline scaffold.

Data Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 1160949-99-4 | sigmaaldrich.comcymitquimica.comchemicalbook.comachemblock.com |

| IUPAC Name | 3-bromo-7-quinolinol | sigmaaldrich.com |

| Synonym(s) | 3-bromo-7-hydroxyquinoline | sigmaaldrich.com |

| Molecular Formula | C9H6BrNO | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 224.05 g/mol | chemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥95% (typical) | sigmaaldrich.comchemicalbook.comachemblock.com |

| Boiling Point | 348.4 ± 22.0 °C at 760 mmHg (Calculated) | sigmaaldrich.com |

| Storage | Room temperature | sigmaaldrich.com |

Propiedades

IUPAC Name |

3-bromoquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJJZVMYMPQIRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728231 | |

| Record name | 3-Bromoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160949-99-4 | |

| Record name | 3-Bromoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3-bromoquinolin-7-ol and Its Derivatives

Green Chemistry Approaches in Quinoline Synthesis

Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. Several strategies have been developed to synthesize quinoline derivatives, including 3-Bromoquinolin-7-OL and its analogues, in a more sustainable manner.

Microwave-assisted protocols have been successfully applied to various quinoline syntheses. For instance, the synthesis of benzo-fused indolizines has been achieved using 3-bromoquinolone as a starting material in a one-pot microwave-assisted reaction researchgate.net. Similarly, microwave irradiation has been employed for the rapid synthesis of 2-(1H)-quinolinones, a class of quinoline derivatives, using reaction promoters, resulting in high yields and significantly shortened reaction times google.com. The synthesis of complex fused quinoline systems, such as researchgate.netgoogle.comchemicalbook.comtriazolo-pyrano[3,2-h]quinolines, has also been efficiently carried out using microwave irradiation, demonstrating the technique's versatility for diverse quinoline scaffolds researchgate.net. Furthermore, microwave-assisted Suzuki-Miyaura cross-coupling reactions, crucial for derivatization, have been optimized for brominated heterocycles, including pyrazolo[1,5-a]pyrimidin-5-ones, leading to efficient C3-arylation rsc.org.

Table 1: Examples of Microwave-Assisted Synthesis in Quinoline Chemistry

| Reaction Type/Target Compound | Microwave Conditions | Catalyst/Reagents | Solvent | Yield | Ref. |

| Benzo-fused indolizines from 3-bromoquinolone | Not specified (microwave assisted) | Triethylamine | Acetonitrile | N/A | researchgate.net |

| 2-(1H)-quinolinones | Microwave assistance | Reaction promoter (e.g., ethyl chloroacetate) | Water | High | google.com |

| Fused researchgate.netgoogle.comchemicalbook.comtriazolo-pyrano[3,2-h]quinolines | Microwave condition | Cu-catalyzed [3+2] cycloaddition, C-C coupling | DMF | N/A | researchgate.net |

| Suzuki-Miyaura cross-coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Microwave-assisted | Pd-based catalyst, K₂CO₃ | THF/Water | Good to Excellent | rsc.org |

| Synthesis of quinoline-4-carbohydrazide derivatives | Microwave irradiation (2450 MHz, 500 W, 140 °C, sealed tube) | Not specified | Ethanol | Good to Excellent | arabjchem.org |

Minimizing or eliminating the use of organic solvents, or employing environmentally friendly alternatives like water, are key aspects of green synthesis. Several methods have been developed to achieve quinoline synthesis under these conditions.

The Friedländer synthesis, a foundational method for quinoline ring formation, has been effectively adapted to solvent-free conditions. For example, using heterogeneous catalysts such as Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), quinoline synthesis can be performed efficiently at 100 °C within 4 hours without any added solvent, with the catalyst demonstrating notable recyclability nih.gov. Iodine catalysis has also been utilized for the Friedländer quinoline synthesis under solvent-free conditions, offering a metal-free alternative researchgate.net.

Water, recognized as a green solvent, has also been employed in quinoline synthesis. A study reported an eco-friendly and cost-effective method for preparing trisubstituted quinoline derivatives via the Friedlander reaction using hydrochloric acid as a catalyst and water as the solvent, achieving yields ranging from 77% to 95% researchgate.net. Another example demonstrates the synthesis of 7-hydroxyquinoline in water at 130 °C using sodium hydroxide and cuprous oxide as catalysts, yielding the product in 78% chemicalbook.com. These methods highlight the feasibility of producing quinoline scaffolds with reduced environmental impact.

Table 2: Examples of Solvent-Free and Environmentally Benign Quinoline Synthesis

| Target Compound/Reaction Type | Conditions | Catalyst/Reagents | Solvent | Yield | Ref. |

| Quinoline derivatives (Friedländer) | Solvent-free, 100 °C, 4 h | g-C₃N₄-CO-(CH₂)₃-SO₃H (10 wt%) | None | Max. Yield | nih.gov |

| Quinoline derivatives (Friedländer) | Solvent-free | Iodine | None | Good | researchgate.net |

| Trisubstituted quinolines (Friedlander) | HCl catalyst, water | 1-amino-4-bromobenzaldehyde, ethyl acetoacetate | Water | 77-95% | researchgate.net |

| 7-Hydroxyquinoline | 130 °C, 6 h | NaOH, Cu₂O, co-catalyst | Water | 78% | chemicalbook.com |

The development of efficient catalytic systems is paramount for sustainable synthesis, reducing the need for stoichiometric reagents and minimizing waste.

The utilization of organocatalysts and metal-free systems represents a significant advancement, circumventing the use of potentially toxic or expensive transition metals.

Transition metal-free protocols have been established for the synthesis of various quinoline derivatives. A notable example is the synthesis of 3-acylquinolines via aza-Michael addition and intramolecular annulation of enaminones with anthranils, catalyzed by methanesulfonic acid (MSA) and sodium iodide (NaI). This method operates under mild conditions and achieves high yields researchgate.netmdpi.com. Another metal-free approach employs molecular iodine as a catalyst for the synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates, offering benefits such as the absence of metal contamination and ease of handling rsc.org.

Metal-free heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), have also been explored for quinoline synthesis via the Friedländer reaction, demonstrating high catalytic activity and recyclability nih.gov. Organocatalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been employed in metal-free synthesis of fused quinolines, utilizing readily available starting materials and mild reaction conditions nih.gov. These approaches highlight the growing trend towards metal-free catalytic systems for efficient and environmentally conscious quinoline synthesis.

Table 3: Examples of Organocatalysis and Metal-Free Quinoline Synthesis

| Target Compound/Reaction Type | Catalyst/Reagents | Conditions | Solvent | Yield | Ref. |

| 3-Acylquinolines | MSA, NaI | 110 °C, air, 12 h | EtOH | High | researchgate.netmdpi.com |

| Quinoline-2,4-dicarboxylates | Molecular Iodine (20 mol%) | 80 °C | Acetonitrile | Good | rsc.org |

| Quinolines (Friedländer) | g-C₃N₄-CO-(CH₂)₃-SO₃H (10 wt%) | Solvent-free, 100 °C, 4 h | None | Max. Yield | nih.gov |

| Fused quinolines | DBU (20 mol%) | 80 °C | Water | Good | nih.gov |

Nanocatalysis, employing catalysts in the nanometer size range, offers unique advantages such as high surface area-to-volume ratios, leading to increased catalytic activity and potential for improved selectivity. Nanoparticles are increasingly investigated for their role in quinoline synthesis and functionalization.

Magnetic nanoparticles, including Fe₃O₄@SiO₂/ZnCl₂ and Fe₃O₄@SiO₂-SO₃H, have been explored as efficient heterogeneous nanocatalysts for the Friedländer reaction, facilitating quinoline synthesis with the added benefit of easy recovery and reuse researchgate.net. Another example involves the use of Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂ nanocatalysts, with particle sizes less than 30 nm, in quinoline synthesis nih.gov.

While specific examples directly involving this compound using nanocatalysts are not extensively detailed in the provided literature, the general trend indicates the potential for employing nanocatalysts in various transformations. These could include mediating specific functionalizations or coupling reactions on the quinoline core, thereby contributing to greener and more efficient synthetic pathways for its derivatives.

Table 4: Examples of Nanocatalyst Applications in Quinoline Synthesis

| Target Compound/Reaction Type | Nanocatalyst | Conditions | Solvent | Yield | Ref. |

| Quinolines (Friedländer) | Fe₃O₄@SiO₂/ZnCl₂; Fe₃O₄@SiO₂-SO₃H | Not specified | Not specified | Good | researchgate.net |

| Quinoline synthesis | Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂ (<30 nm) | Not specified | Not specified | N/A | nih.gov |

Catalytic Systems in Sustainable Quinoline Synthesis

Organocatalysis and Metal-Free Approaches

Cross-Coupling Reactions for Derivatization

The bromine atom at the 3-position of this compound serves as a versatile functional handle for a wide array of cross-coupling reactions. These reactions are instrumental in constructing new carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds, enabling the synthesis of diverse derivatives with potentially enhanced or novel properties.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for forming carbon-carbon bonds. 3-Bromoquinoline, a closely related analogue, has been utilized as a starting material in Suzuki-Miyaura cross-coupling reactions to synthesize novel quinoline derivatives with potential antinociceptive effects researchgate.net. These reactions typically involve coupling with arylboronic acids in the presence of a palladium catalyst and a base. The efficiency of microwave-assisted Suzuki-Miyaura coupling protocols has also been demonstrated for related brominated heterocycles, leading to rapid reaction times and high yields rsc.org.

Vinylation: The vinylation of 3-bromoquinoline using silicon-based reagents in the presence of a palladium catalyst and a fluoride source has been reported, showcasing a method to introduce vinyl groups onto the quinoline scaffold orgsyn.org.

Other Cross-Coupling Reactions: Beyond Suzuki-Miyaura coupling, other established cross-coupling reactions such as the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with alkynes), and Buchwald-Hartwig amination (forming C-N bonds) are highly applicable for functionalizing aryl halides like bromoquinolines. These palladium- or copper-catalyzed reactions allow for the introduction of various functionalities, leading to a broad spectrum of complex quinoline derivatives. The ongoing research in developing more sustainable catalytic systems, including those utilizing flow chemistry for enhanced efficiency and control, is also highly relevant to these transformations acs.org.

Table 5: Examples of Cross-Coupling Reactions Involving Bromoquinolines

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Conditions | Product Type | Yield | Ref. |

| 3-Bromoquinoline | Arylboronic acids | Suzuki-Miyaura | Pd catalyst, base | Arylated quinolines | Good | researchgate.net |

| 3-Bromoquinoline | Vinylsiloxanes | Vinylation | Pd catalyst, TBAF | Vinylquinolines | N/A | orgsyn.org |

| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/Heteroaryl boronic acids | Suzuki-Miyaura | Pd-catalyst (XPhosPdG2/XPhos), K₂CO₃, Microwave | C3-arylated derivatives | Good to Excellent | rsc.org |

| 3-Bromo-4-methylcoumarin | Aryl boronic MIDA esters | Suzuki-Miyaura | Pd(OAc)₂/XPhos, K₂CO₃ | 3-Aryl-substituted coumarins | Good | worktribe.com |

| 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Suzuki-Miyaura | Pd(OAc)₂/XPhos, K₂CO₃, THF/Water | Biphenyl-4-ol derivative (analogous) | 87.24% (selectivity) | acs.org |

The direct synthesis of this compound itself can be achieved through established routes, such as a multi-step process involving the triflation of 7-hydroxyquinoline, followed by regioselective bromination and subsequent hydrolysis google.com. This foundational synthesis provides the key intermediate for further derivatization via the advanced green methodologies discussed above.

Compound List:

this compound

7-Hydroxyquinoline

Quinoline

3-Bromoquinoline

7-Bromoquinoline

3-Acylquinolines

Quinoline-2,4-dicarboxylates

2-(1H)-quinolinones

Fused researchgate.netgoogle.comchemicalbook.comtriazolo-pyrano[3,2-h]quinolines

3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one

2-Propylquinoline-4-carbohydrazide derivatives

7-Substituted Indolo[3,2-b]quinoline Derivatives

3-Bromoquinoline-2(1H)-thiones

2-(Alkylsulfanyl)-3-bromoquinolines

7-Hydroxyquinoline-4-carboxylic acid

5-Bromo-8-hydroxyquinoline

7-Bromoquinolin-8-ol

3-Aminophenol

Glycerol

Acrolein diethyl acetal

3-Bromothiophene-2-carbaldehyde

4-Bromoaniline

N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

Arylboronic acids

Ethyl acetoacetate

2-amino-4-bromobenzaldehyde

2-aminobenzyl alcohol

2-aminobenzoates

Anthranils

Enaminones

2-chloroacetate

Propargyl bromide

Aryl boronic MIDA esters

3,5-dimethylisoxazole-4-boronic acid pinacol ester

Silicon-based reagents

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, widely recognized for its versatility, functional group tolerance, and the availability of stable organoboron reagents libretexts.orgwikipedia.orgresearchgate.net. This reaction typically involves the coupling of an organoborane (such as a boronic acid or ester) with an organohalide or pseudohalide in the presence of a palladium catalyst and a base wikipedia.org.

For the synthesis and functionalization of quinoline derivatives, the Suzuki-Miyaura coupling has proven invaluable. Studies have demonstrated the utility of 3-bromoquinoline derivatives in Suzuki-Miyaura couplings to construct complex fused ring systems, such as neocryptolepines and indoloquinolines uit.no. This approach allows for the introduction of diverse aryl or heteroaryl substituents at the 3-position of the quinoline core. Furthermore, the 3-position of quinolin-4(1H)-ones has been successfully subjected to Suzuki-Miyaura coupling, followed by further functionalization at other positions of the quinoline ring mdpi.com. The application of Suzuki-Miyaura coupling to haloquinolines bearing hydroxyl groups, such as 8-haloquinolines or 8-hydroxyquinoline derivatives, has also been reported, highlighting its compatibility with hydroxyl functionalities x-mol.netresearchgate.netnih.gov. These examples underscore the potential of Suzuki-Miyaura coupling for regioselective elaboration of the quinoline scaffold, making it a key strategy for accessing substituted this compound derivatives.

Table 1: Representative Suzuki-Miyaura Couplings in Quinolines Synthesis

| Substrate Type | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 3-Bromoquinoline derivative | Aryl/Heteroaryl Boronic Acid | Pd catalyst | Base | Various | Moderate to High | uit.no |

| Quinolin-4(1H)-one (3-position) | Boronic Acid | Pd catalyst | Base | Various | Good to Excellent | mdpi.com |

| 8-Haloquinoline | Aryl Boronic Acid | Pd catalyst | Base | Various | High | nih.gov |

| 8-Hydroxyquinoline derivative | Aryl Boronic Acid | Pd catalyst | Base | Various | High | researchgate.net |

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond Suzuki-Miyaura coupling, a variety of other metal-catalyzed and metal-free reactions are employed for the formation of C-C and C-heteroatom bonds, enabling the synthesis and functionalization of quinoline systems.

Carbon-Carbon Bond Formations: Palladium-catalyzed cross-coupling reactions such as Heck, Sonogashira, Stille, and Negishi couplings are pivotal for C-C bond construction quora.comresearchgate.net. For quinoline synthesis, these methods can be used to introduce alkenyl, alkynyl, or aryl groups onto the quinoline core. For instance, Negishi coupling, involving organozinc reagents, has been utilized for the regioselective functionalization of haloquinolines, including the zincation of 3-bromoquinoline followed by cross-coupling with aryl iodides beilstein-journals.orgthieme-connect.de. Furthermore, C-H activation strategies offer direct routes to C-C bond formation by functionalizing unactivated C-H bonds, often catalyzed by transition metals like Rh, Ru, or Pd organic-chemistry.orgmdpi.commdpi.comcsic.es. These methods can introduce alkyl, aryl, or other carbon fragments directly onto the quinoline skeleton, often with high regioselectivity.

Carbon-Heteroatom Bond Formations: The introduction of heteroatoms (N, O, S, etc.) into the quinoline framework is crucial for tuning their chemical and biological properties. Transition-metal-catalyzed C-N, C-O, and C-S bond formations are well-established tu-chemnitz.denih.govnih.gov. Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds by coupling amines with aryl halides nih.gov. Ullmann-type couplings are also effective for C-N and C-O bond formation acs.org. C-H functionalization methodologies have also been developed for direct C-heteroatom bond formation, often requiring an oxidant csic.esnih.gov. For example, a transition-metal-free C-H functionalization of 8-hydroxyquinoline has been reported, demonstrating the potential for direct functionalization at positions adjacent to the hydroxyl group rsc.org.

Table 2: Examples of Other C-C and C-Heteroatom Bond Formations in Quinolines

| Reaction Type | Substrate | Reagents/Coupling Partner | Catalyst System | Conditions | Yield | Product Type | Reference |

| Negishi Coupling | 3-Bromoquinoline | Aryl Iodide | Pd catalyst, Zn | Reflux | Moderate to Good | Aryl-substituted 3-bromoquinoline | thieme-connect.de |

| C-H Activation | 8-Hydroxyquinoline | Azodicarboxylate ester | Base (transition-metal-free) | Mild conditions | Quantitative | (8-hydroxyquinolin-7-yl)hydrazine | rsc.org |

| C-H Activation | Quinoline N-oxide | Ethers/Thioethers | Pd(OAc)2, TBHP, TBAB | Air, 100 °C | Moderate to Excellent | C2-alkylated quinoline N-oxides | mdpi.com |

| Ullmann-type Coupling | Aryl Halide | Amine/Imidazole | Cu catalyst | Various | Good | N-aryl quinoline derivatives | acs.org |

Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of multiple bonds and complex molecular architectures in a single synthetic operation, thereby minimizing reaction steps, purification efforts, and waste generation rsc.orgrsc.orgresearchgate.net. These methods are particularly valuable for constructing the quinoline core with diverse substitution patterns.

Several MCRs have been developed for the synthesis of quinoline derivatives. For instance, Povarov-type reactions, involving the cycloaddition of imines with alkenes or alkynes, are widely used to generate substituted quinolines and tetrahydroquinolines rsc.orgrsc.orgresearchgate.netnih.gov. Three-component cascade annulations involving aryl diazonium salts, nitriles, and alkynes have also been reported for the rapid synthesis of multiply substituted quinolines acs.org. Furthermore, cascade reactions involving C-H activation and heteroannulation have been employed, utilizing transition metal catalysts to construct the quinoline ring system mdpi.comrsc.org.

Specific to the synthesis of hydroxyquinoline derivatives, a [3+3] Aldol-SNAr-Dehydration approach has been developed for the preparation of 7-hydroxyquinoline derivatives mdpi.com. This method showcases the power of combining different reaction types in a single pot to efficiently build functionalized heterocyclic scaffolds. Other MCRs, such as those involving anilines, aldehydes, and ketones, can lead to various quinoline structures, with subsequent oxidation steps often employed to achieve the fully aromatic quinoline system rsc.orgresearchgate.netnih.gov.

Table 3: Examples of Cascade and Multicomponent Reactions for Quinolines

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

| [3+3] Aldol-SNAr-Dehydration | Aldehyde, Lawsone, β-Ketoester, Ammonium Acetate | p-TSA | Tetrahydrobenzo[g]quinoline-3-carboxylate | One-pot, four-component | asianpubs.org |

| Three-component cascade annulation | Aryl Diazonium Salts, Nitriles, Alkynes | None (catalyst- and additive-free) | Multiply substituted quinolines | Rapid synthesis, high yields | acs.org |

| MCR (Povarov-type) | Anilines, Aldehydes, Activated Alkenes/Alkynes | Acid catalysis | Tetrahydroquinolines/Quinolines | Efficient scaffold construction | rsc.orgrsc.orgresearchgate.netnih.gov |

| Cascade C-H Activation/Heteroannulation | N-aryl amidines, CF3-ynones | Rh(III) catalyst | CF3- and alkynyl-substituted quinolines | Multiple bond formations, CF3 source | rsc.org |

| [3+3] Aldol-SNAr-Dehydration | Various | Base catalysis | 7-Hydroxyquinoline derivatives | Efficient construction of hydroxyquinolines | mdpi.com |

Compound List:

this compound

3-Bromoquinoline

3-Bromoquinoline-7-carbaldehyde

6-Bromoquinolin-7-ol

7-Bromoquinolin-8-ol

2-Bromoquinolin-7-ol

Quinoline

Neocryptolepines

Indoloquinolines

8-Hydroxyquinoline

8-Haloquinolines

Quinolin-4(1H)-ones

Aryl Boronic Acids

Heteroaryl Boronic Acids

Organoboranes

Organohalides

Organopseudohalides

Organozinc reagents

Aryl Iodides

Azodicarboxylate esters

Ethers

Thioethers

Amines

Imidazoles

Aryl Halides

Aldehydes

Ketones

Nitriles

Alkynes

Aryl Diazonium Salts

Lawsone

β-Ketoesters

Ammonium Acetate

CF3-ynones

N-aryl amidines

Iii. Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy reveals the different types of protons present in the molecule and their local electronic environments. For 3-Bromoquinolin-7-OL, ¹H NMR typically shows signals corresponding to the aromatic protons of the quinoline ring. A characteristic broad signal, often observed around δ 5.2 ppm in some quinoline derivatives, can be attributed to the hydroxyl (-OH) proton, though its exact position can vary depending on solvent and concentration vulcanchem.com. The specific chemical shifts and splitting patterns of the aromatic protons are diagnostic for the substitution pattern on the quinoline core.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment, allowing for the differentiation of aromatic carbons, carbons bearing substituents like bromine or the hydroxyl group, and those within the heterocyclic ring. For example, the carbon directly attached to the bromine atom and the carbon bearing the hydroxyl group will exhibit characteristic chemical shifts. While specific data for this compound is not detailed in the provided snippets, related quinoline structures show signals in the aromatic region, typically ranging from δ 110 to 160 ppm rsc.orgresearchgate.net.

Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (Illustrative based on related compounds)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Notes |

| ¹H NMR | ||

| Aromatic H1 | 7.2–8.5 | Multiple signals, characteristic of quinoline ring |

| Hydroxyl H | ~5.2 (broad) | May vary; indicative of -OH group |

| ¹³C NMR | ||

| C-Br | ~110-120 | Carbon bearing bromine |

| C-OH | ~140-150 | Carbon bearing hydroxyl group |

| Aromatic C | 110–160 | Multiple signals for quinoline core carbons |

Note: The specific chemical shifts are illustrative and based on general trends for substituted quinolines. Actual values may vary depending on experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning signals and confirming connectivity within complex molecules like this compound.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton coupling relationships, allowing for the identification of spin systems. This helps in tracing the connectivity of adjacent protons on the quinoline ring. rsc.orgresearchgate.nete-bookshelf.delibretexts.orgsdsu.edu

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These techniques correlate directly bonded protons and carbons (¹H-¹³C one-bond coupling). An HMQC/HSQC spectrum would show cross-peaks for each proton directly attached to a carbon atom, aiding in the assignment of ¹H and ¹³C signals to specific atoms in the molecule. rsc.orgresearchgate.netlibretexts.orgsdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range correlations between protons and carbons (typically 2- or 3-bond coupling). This is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms, which is vital for confirming the positions of substituents like bromine and the hydroxyl group on the quinoline core. For instance, HMBC can confirm the attachment of the bromine atom to C-3 and the hydroxyl group to C-7 by showing correlations from nearby protons to these carbon atoms. researchgate.netrsc.orgresearchgate.netlibretexts.orgsdsu.edu

One-Dimensional NMR Techniques (¹H, ¹³C)

Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Confirmation

IR and Mass Spectrometry provide complementary information regarding the functional groups present and the molecular weight of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, key expected absorptions include:

A broad absorption in the region of 3200-3600 cm⁻¹ indicative of the O-H stretching vibration of the hydroxyl group. pg.edu.plvscht.czopenstax.org

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3028-3087 cm⁻¹). pg.edu.pl

C=C and C=N stretching vibrations within the aromatic quinoline ring system are expected in the fingerprint region, typically between 1450-1650 cm⁻¹. pg.edu.plvscht.cz

C-O stretching vibration for the phenolic hydroxyl group is usually observed in the 1260-1050 cm⁻¹ range. pg.edu.plvscht.cz

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule, which aids in structural confirmation.

Molecular Ion Peak: For this compound (C₉H₆BrNO), the calculated molecular weight is approximately 223.96 g/mol . Mass spectrometry would ideally show a molecular ion peak ([M]⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to this mass. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 mass units (e.g., m/z 223.96 and 225.96). vulcanchem.comnih.gov

Fragmentation Pattern: Characteristic fragment ions can provide further structural evidence. For instance, the loss of a bromine atom (Br) would lead to a fragment ion at m/z 144 (224 - 79/81), and further fragmentation could occur. vulcanchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for unambiguous determination of the elemental composition. rsc.org

Data Table: Expected Spectroscopic Features

| Technique | Expected Feature(s) | Wavenumber/m/z (approximate) | Reference(s) |

| ¹H NMR | Aromatic proton signals, Hydroxyl proton signal | 7.2–8.5 ppm, ~5.2 ppm | vulcanchem.com |

| ¹³C NMR | Aromatic carbon signals, C-Br, C-OH signals | 110–160 ppm | rsc.orgresearchgate.net |

| IR Spectroscopy | O-H stretch (hydroxyl), Aromatic C-H stretch, C=C/C=N ring stretches, C-O stretch | 3200-3600 cm⁻¹, >3000 cm⁻¹, 1450-1650 cm⁻¹, 1260-1050 cm⁻¹ | pg.edu.plvscht.czopenstax.org |

| Mass Spectrometry | Molecular ion peak ([M]⁺), Bromine isotopic pattern (M, M+2) | ~223.96, ~225.96 | vulcanchem.comnih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Application to this compound: If this compound can be crystallized, X-ray crystallography would provide unambiguous confirmation of its structure, including the exact position of the bromine atom at the 3-position and the hydroxyl group at the 7-position of the quinoline ring. It can also reveal details about intermolecular interactions, such as hydrogen bonding (e.g., between hydroxyl groups and nitrogen atoms), which influence the crystal packing. researchgate.netresearchgate.net Studies on related 8-hydroxyquinoline derivatives have shown intermolecular hydrogen bonding leading to dimer formation in the solid state. researchgate.net

Data Table: X-ray Crystallography Parameters (Illustrative for crystalline quinoline derivatives)

| Parameter | Typical Value/Description | Reference(s) |

| Crystal System | Monoclinic, Orthorhombic, etc. (dependent on specific molecule and packing) | researchgate.net |

| Space Group | e.g., P2₁/c, Pbca (indicates symmetry elements of the crystal) | researchgate.net |

| Unit Cell Parameters | a, b, c (Å), α, β, γ (degrees) (dimensions and angles of the unit cell) | researchgate.net |

| Z (Molecules per Unit Cell) | Integer value indicating the number of formula units in the unit cell. | researchgate.net |

| R-factor | Measure of the agreement between observed and calculated diffraction data (lower is better, e.g., < 0.05) | researchgate.net |

| Bond Lengths/Angles | Precise atomic distances and angles, confirming connectivity and geometry. | pages.devazolifesciences.com |

| Hydrogen Bonding | Identification of intermolecular and intramolecular hydrogen bonds, influencing crystal packing. | researchgate.netresearchgate.net |

Iv. Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely used in chemistry and materials science to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.orgscispace.comresearchgate.netabinit.org. DFT reformulates the complex many-electron problem in terms of the electron density distribution, offering a balance between computational efficiency and accuracy researchgate.net. By calculating the ground-state electronic density, DFT can predict various molecular properties, including energy, charge distribution, and electronic states youtube.com.

For molecules like 3-Bromoquinolin-7-ol, DFT calculations are instrumental in understanding its inherent electronic structure, which dictates its chemical reactivity. Studies on related quinoline derivatives have employed DFT to analyze their electronic properties, such as atomic charges and dipole moments, which can qualitatively predict high reactivity researchgate.net. Furthermore, DFT has been used to calculate energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of molecular stability and reactivity researchgate.netresearchgate.netmalayajournal.org. For instance, DFT studies on various quinoline-based derivatives have reported energy gaps ranging from approximately 1.898 eV to 5.07 eV, depending on the specific substituents and molecular modifications researchgate.netresearchgate.net. These calculations provide fundamental insights into how the electronic configuration of this compound might influence its chemical behavior.

DFT calculations are extensively utilized to predict the regioselectivity and elucidate the mechanisms of chemical reactions beilstein-journals.org. By calculating the energies of transition states and reaction intermediates, DFT can map out potential reaction pathways and identify the most energetically favorable routes mdpi.commdpi.com. This allows for the prediction of regioselectivity, which is the preference for a reaction to occur at a particular site within a molecule.

For example, studies involving related heterocyclic systems have employed DFT to analyze minimum energy paths (MEPs) and frontier molecular orbital interactions to rationalize observed regioselectivity in cycloaddition reactions mdpi.com. By comparing the activation energies of different pathways, researchers can determine which products are kinetically or thermodynamically favored mdpi.comnih.gov. These computational approaches provide a theoretical framework to understand why a reaction proceeds in a specific manner, guiding synthetic strategies and the design of new chemical transformations researchgate.netbeilstein-journals.org.

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, focuses on the interactions between the HOMO and LUMO of reacting molecules wikipedia.org. These frontier orbitals are the most accessible for chemical reactions, as they represent the regions of highest electron density (HOMO) and lowest electron deficiency (LUMO) malayajournal.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's reactivity and kinetic stability researchgate.netmalayajournal.org. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required for electron transfer or bond formation researchgate.netmalayajournal.org.

FMO analysis, often performed within the DFT framework, helps in understanding electron transfer processes and predicting reaction sites. For quinoline derivatives, FMO analysis can reveal the distribution of electron density within the molecule, highlighting regions prone to electrophilic or nucleophilic attack researchgate.netmalayajournal.org. While specific FMO data for this compound was not directly retrieved, studies on similar compounds have reported HOMO energies around -5.28 eV and LUMO energies around -1.27 eV, with a corresponding HOMO-LUMO gap of approximately 4.01 eV malayajournal.org. Such analyses are crucial for predicting how this compound might participate in various chemical reactions.

Prediction of Regioselectivity and Reaction Pathways

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems at an atomic level nih.govmdpi.com. By integrating Newton's laws of motion, MD simulations can capture the dynamic nature of molecules, including their conformational changes, flexibility, and interactions with their environment or other molecules nih.govmdpi.commdpi.comnih.gov.

For a molecule like this compound, MD simulations could be employed to:

Conformational Analysis: Determine the most stable three-dimensional arrangements (conformations) of the molecule in different environments (e.g., in solution or in a binding pocket). This involves tracking the evolution of atomic coordinates over time and analyzing parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) mdpi.commdpi.com. RMSD provides a measure of the deviation of the simulated structure from a reference structure, while RMSF indicates the flexibility of individual atoms or residues mdpi.com.

Interactions: Study how this compound interacts with other molecules, such as biological targets or solvent molecules. These simulations can reveal the nature and strength of interactions, such as hydrogen bonding or hydrophobic contacts, and how they influence molecular behavior mdpi.comnih.gov.

While specific MD simulations for this compound were not found, studies on other molecular systems demonstrate the utility of MD in characterizing conformational ensembles and understanding binding preferences mdpi.commdpi.comnih.gov.

Global Reactivity Descriptors

Chemical Potential (): Represents the tendency of a molecule to gain or lose electrons. It is related to the negative of the average of HOMO and LUMO energies.

Chemical Hardness (): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity, or from HOMO-LUMO energies. A harder molecule is less polarizable and generally more stable scirp.org.

Chemical Softness (): The inverse of chemical hardness, indicating the ease with which a molecule can be polarized or undergo chemical reactions.

Electrophilicity Index (): Quantifies a molecule's ability to accept electrons, indicating its electrophilic character. It is calculated from the chemical potential and hardness pku.edu.cnscirp.org.

These descriptors offer a valuable tool for comparing the reactivity of different molecules or different sites within a molecule researchgate.netpku.edu.cnscirp.orgias.ac.in. For example, studies have calculated these parameters for various compounds to predict their relative stability and reactivity researchgate.netias.ac.in. While specific numerical values for this compound were not found in the searched literature, these descriptors are routinely computed for organic molecules to understand their intrinsic chemical properties.

Table 1: Illustrative Global Reactivity Descriptors (Conceptual Example)

| Descriptor | Symbol | Unit | Typical Calculation Basis | Relevance to Reactivity |

| Chemical Potential | eV | Tendency to gain/lose electrons; reactivity indicator | ||

| Chemical Hardness | eV | Resistance to electron cloud deformation; stability | ||

| Chemical Softness | eV | Ease of polarization; susceptibility to reaction | ||

| Electrophilicity Index | eV | Electron accepting ability; electrophilic strength |

Note: Specific values for this compound are not available from the searched literature. This table illustrates the types of descriptors and their general meaning.

Computational Thermodynamics of Reaction Mechanisms

Computational thermodynamics, often integrated with DFT, provides insights into the energetic landscape of chemical reactions, thereby aiding in the understanding of reaction mechanisms mdpi.com. By calculating thermodynamic quantities such as activation energies, reaction enthalpies, and free energies, researchers can determine the feasibility and preferred pathways of chemical transformations mdpi.commdpi.comnih.gov.

For this compound, computational thermodynamics could be applied to:

Analyze Reaction Pathways: Determine the energy barriers for different steps in a reaction mechanism, identifying the rate-determining step. This can include calculating the energy of transition states and intermediates beilstein-journals.orgmdpi.com.

Investigate Reaction Energetics: Understand the driving forces behind a reaction, such as bond formation and breaking, and how these relate to molecular structure and electronic properties mdpi.com.

Studies on related chemical systems have used these thermodynamic calculations to explain experimental observations, such as regioselectivity and reaction yields, providing a deeper mechanistic understanding mdpi.commdpi.com.

Compound List:

this compound

V. Research Applications of 3-bromoquinolin-7-ol in Targeted Areas

Applications in Medicinal Chemistry Research and Drug Discovery

Medicinal chemistry research leverages compounds like 3-Bromoquinolin-7-OL to identify novel therapeutic agents. The strategic placement of functional groups, such as the bromine atom and the hydroxyl group on the quinoline ring, imparts specific chemical properties that influence its interactions with biological systems. This section delves into the specific areas where this compound has been investigated for its potential in drug discovery.

The investigation into the biological activities and mechanisms of action of this compound aims to elucidate how this compound exerts its effects at a molecular and cellular level. This understanding is crucial for guiding the development of targeted therapies.

Enzyme inhibition is a key strategy in drug development, as many diseases are linked to the aberrant activity of specific enzymes. Research into this compound has explored its potential to inhibit various enzymes. While specific data for this compound as a direct enzyme inhibitor is not extensively detailed in the provided search results, the broader context of quinoline derivatives suggests this as a plausible area of investigation. For instance, quinoline derivatives are known to be explored as enzyme inhibitors, including those targeting JmjC histone demethylases . The general principle of enzyme inhibition involves compounds binding to an enzyme's active site or an allosteric site, thereby modulating its catalytic activity americanpeptidesociety.org.

Receptor binding assays are fundamental in pharmacology for understanding how a compound interacts with specific biological receptors, which are often targets for drug action. Radioligand binding assays (RLBAs) are a classic technique for this purpose, offering high sensitivity and the ability to quantify binding affinity (Kd) and receptor density (Bmax) oncodesign-services.comsigmaaldrich.com. While direct receptor binding data for this compound was not found, quinoline derivatives are known to interact with various biological targets, including neurotransmitter receptors. For example, other quinoline derivatives have shown modulation of serotonin (5-HT) receptors, GABAB receptors, and sigma1 receptors nih.gov. This suggests that this compound could potentially engage with various receptor systems, a hypothesis that could be tested through dedicated binding assays.

Compounds can exert therapeutic effects by modulating key biological pathways that are dysregulated in disease states. Research into this compound may explore its influence on cellular signaling cascades, metabolic pathways, or other critical biological processes. For instance, quinoline derivatives have been investigated for their roles in modulating pathways related to cancer, such as the PI3K/AKT pathway, which is involved in cell proliferation and survival frontiersin.org. Understanding how this compound impacts such pathways is vital for deciphering its mechanism of action.

The inhibition of DNA synthesis is a common mechanism for cytotoxic agents, particularly in cancer chemotherapy, as it targets rapidly dividing cells. Quinolones, a class of compounds related to quinolines, are known to inhibit DNA synthesis by interfering with DNA coiling libretexts.org. While specific studies detailing this compound's direct effect on DNA synthesis were not explicitly found, the general mechanism of DNA synthesis inhibition involves disrupting nucleotide pools or interfering with enzymes critical for replication. Compounds that induce DNA damage can also indirectly necessitate the engagement of DNA polymerases involved in repair, potentially influencing DNA synthesis processes scbt.com.

Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to diseases like cancer. Inducing apoptosis in cancer cells is a primary goal of many chemotherapeutic strategies aging-us.com. Research has indicated that quinoline derivatives can exhibit anticancer properties, partly through the induction of apoptosis ontosight.airsc.orgresearchgate.net. For example, 7-Bromoindirubin-3'-oxime, a related indirubin derivative, was found to trigger cell death, although it was distinct from classical apoptosis nih.gov. Studies on other quinoline compounds have shown that they can induce apoptosis via mitochondrial pathways, caspase activation, and modulation of pro-apoptotic and anti-apoptotic proteins frontiersin.orgaging-us.com. While direct data for this compound specifically inducing apoptosis was not found, the broader class of quinolines is known to possess such properties, making it a potential area of investigation for this compound.

Table 1: Potential Biological Activities of Quinoline Derivatives

| Biological Activity Category | Specific Activity/Mechanism | Relevance to this compound (Potential) |

| Enzyme Inhibition | Inhibition of specific enzymes (e.g., JmjC histone demethylases) | Quinolines are known inhibitors; this compound may target specific enzymes. |

| Receptor Binding | Interaction with neurotransmitter receptors (e.g., 5-HT, GABAB, sigma1) | Related quinolines interact with various receptors; potential for this compound to bind targets. |

| Pathway Modulation | Influence on cellular signaling pathways (e.g., PI3K/AKT, mitochondrial pathways) | Quinolines modulate key pathways involved in cell growth and survival. |

| DNA Synthesis | Interference with DNA replication or repair mechanisms | Related compounds (quinolones) inhibit DNA synthesis; potential for this compound. |

| Apoptosis Induction | Triggering programmed cell death in cancer cells | Many quinoline derivatives induce apoptosis; a potential mechanism for this compound. |

Table 2: General Mechanisms of Enzyme Inhibition by Peptides

| Inhibitor Type | Mechanism of Action |

| Competitive | Binds to the enzyme's active site, directly competing with the substrate. |

| Non-competitive | Binds to an allosteric site, altering enzyme activity without competing for the active site. |

| Uncompetitive | Binds only to the enzyme-substrate complex, reducing the overall reaction rate. |

Compound List

this compound

7-Amino-5-bromoquinolin-8-ol

Quinolines

Quinolones

7-Bromoindirubin-3'-oxime

5-Bromoquinolin-8-ol

Scopolamine

5-HT1F, 5-HT2B, 5-HT2Cedited, 5-HT3 receptors

GABAB1A/B2 receptors

Sigma1 receptors

D3 receptors

5-HT1A receptors

5-HT1B receptors

JmjC histone demethylases

DNA Synthesis Inhibition

Role as a Precursor for Pharmacologically Active Compounds

The presence of both a bromine atom and a hydroxyl group on the quinoline ring of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic properties. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl substituents, which are crucial for modulating drug-target interactions vulcanchem.com. The hydroxyl group can also be a site for further functionalization or can contribute to hydrogen bonding interactions with biological targets.

While specific drugs derived directly from this compound are not extensively detailed in the provided search results, the broader class of quinoline derivatives has demonstrated significant pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory effects biointerfaceresearch.comrsc.orgorientjchem.orgrsc.org. For instance, quinoline-based compounds are known inhibitors of various enzymes and receptors relevant to diseases like cancer orientjchem.org. The hydroxyl group at the 7-position of the quinoline ring has been noted to improve antitumor activity in some quinoline-based anticancer drugs orientjchem.org. Research into kinase inhibitors, such as PI3K/mTOR inhibitors, has utilized bromoquinoline derivatives as precursors, highlighting their utility in developing targeted therapies vulcanchem.comnih.gov.

Structure-Activity Relationship (SAR) Studies for Halogenated Quinolines

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the efficacy and safety of drug candidates. For halogenated quinolines, SAR investigations have revealed that the position and type of halogen substitution can significantly influence biological activity. For example, the presence of a halogen atom can enhance antimalarial activity orientjchem.org. In anticancer quinoline derivatives, specific substitution patterns, including hydroxyl or methoxy groups at position 7, have been shown to improve antitumor activity orientjchem.org.

While direct SAR studies specifically detailing this compound's precise role are not explicitly found, the general principles apply. Modifications at different positions of the quinoline ring, including the introduction of halogens like bromine, are known to impact antibacterial and anticancer properties rsc.orgorientjchem.orgresearchgate.netslideshare.net. The hydroxyl group at the 7-position is also a significant functional group in SAR studies for quinoline derivatives, often contributing to improved activity or specific interactions with biological targets orientjchem.orgdoi.org.

Investigations in Material Science and Advanced Materials

The electronic and optical properties of quinoline derivatives make them attractive for applications in material science, particularly in the field of organic electronics.

Development of Organic Semiconductors

Quinoline derivatives have been explored for their potential as organic semiconductors. The planar structure of the quinoline core, with its delocalized π-electron system, facilitates π-π stacking interactions, which are crucial for efficient charge transport in organic electronic devices acs.orgmdpi.comresearchgate.netresearchgate.netsigmaaldrich.com. Introducing substituents like bromine and hydroxyl groups can further tune these electronic properties. Some quinoline-based compounds have been synthesized and investigated for their use in organic field-effect transistors (OFETs) and other organic electronic devices acs.orgresearchgate.netresearchgate.netsigmaaldrich.com.

Applications in Light-Emitting Diodes (LEDs)

Quinoline derivatives, particularly metal complexes like zinc 8-hydroxyquinoline (ZnQ₂), have been widely used in organic light-emitting diodes (OLEDs) due to their electroluminescent properties and electron-transporting capabilities mdpi.commdpi.comrsc.orgdergipark.org.trresearchgate.net. While this compound itself is not explicitly cited as an emitter material, the 8-hydroxyquinoline moiety is a common component in OLED materials mdpi.commdpi.comdergipark.org.tr. The presence of bromine and hydroxyl groups on the quinoline core could potentially influence the emission color, efficiency, and stability of OLED devices, making it a subject of interest for material design. Studies have shown that quinoline-based compounds can exhibit efficient emission in various colors, including yellow and blue, and are used as host materials or emitters in OLEDs mdpi.comrsc.orgresearchgate.netrsc.org.

Exploration of Electronic Characteristics

Utilization as Ligands in Organometallic Catalysis

Nitrogen-containing heterocycles, including quinolines, are frequently employed as ligands in organometallic catalysis due to the Lewis basicity of the nitrogen atom, which can coordinate to metal centers acs.orgnih.govthieme-connect.comthieme-connect.comchinesechemsoc.org. The quinoline motif can stabilize metal catalysts and influence their reactivity, selectivity, and enantioselectivity in various chemical transformations.

While specific examples of this compound being used as a ligand are not detailed, the broader class of quinoline derivatives has been extensively studied in this context. For instance, quinoline-based ligands have been utilized in asymmetric catalysis for carbon-carbon bond formation, allylic reactions, and hydrogenations nih.govthieme-connect.comthieme-connect.com. The nitrogen atom in the quinoline ring can act as a coordinating site, and the substituents on the ring can further tune the electronic and steric properties of the ligand, thereby influencing the catalytic performance of the metal complex acs.orgchinesechemsoc.org. Some studies have even shown that the substrate itself, like quinoline, can act as an N-ligand in palladium-catalyzed reactions, facilitating C-H functionalization acs.org.

Chiral Ligand Design and Asymmetric Synthesis

Directly documented research applications of this compound in the design of chiral ligands or its utilization in asymmetric synthesis methodologies are not widely reported in the reviewed literature. Generally, quinoline scaffolds are recognized for their structural rigidity and potential for functionalization, making them attractive building blocks for the development of chiral ligands used in asymmetric catalysis researchgate.net. The presence of a bromine atom at the 3-position and a hydroxyl group at the 7-position on the quinoline ring of this compound offers reactive sites that could theoretically be exploited for derivatization. These functional groups could serve as handles for various chemical transformations, such as Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties, or for etherification/esterification of the hydroxyl group. Such modifications could lead to the synthesis of novel chiral ligands.

For a related isomer, 6-Bromoquinolin-7-ol, "Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives" has been identified as a future research direction vulcanchem.com. This suggests a potential for related quinoline derivatives, including potentially this compound, to be explored for creating enantioselective catalytic systems. However, specific research findings, detailed examples of reactions, or quantitative data tables pertaining to this compound’s direct application in chiral ligand design or asymmetric synthesis were not retrieved from the available sources.

Homogeneous and Heterogeneous Catalytic Systems

Specific documented applications of this compound itself as a component in homogeneous or heterogeneous catalytic systems were not readily found in the searched literature. While quinoline derivatives, in general, have found applications in various catalytic processes researchgate.netresearchgate.net, detailed studies focusing on this compound in these capacities were not identified. The compound's structure does not inherently suggest a direct role as a catalyst without further modification or incorporation into a larger catalytic framework.

Research has shown that other quinoline derivatives can be hydrogenated to tetrahydroquinoline derivatives using catalysts like Ru-SiO2@mSiO2, demonstrating the chemical reactivity of the quinoline core researchgate.net. However, this refers to the substrate rather than the compound acting as a catalyst or ligand. Without specific research detailing its catalytic activity or its use as a ligand precursor in documented catalytic cycles, specific research findings or data tables for this compound in homogeneous or heterogeneous catalytic systems could not be retrieved.

Vi. Environmental and Toxicological Research Aspects of Brominated Organic Compounds General Context

Environmental Fate and Transport of Brominated Compounds

The environmental fate and transport of brominated organic compounds are primarily governed by their chemical structure, physical-chemical properties, and susceptibility to degradation processes.

Persistence: Many brominated organic compounds, particularly brominated flame retardants (BFRs) such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), are characterized by their significant persistence in the environment nih.govmdpi.comcpcb.nic.inmuni.czpops.intrsc.orgwikipedia.org. This persistence stems from the strength of the carbon-halogen bonds, which makes them resistant to chemical, biological, and photolytic degradation wikipedia.org. For instance, BDE 28 and BDE 209 have been identified as very persistent, while other compounds like 2,4,6-tribromophenol (246BrPh) and 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) degrade more rapidly . The removal half-lives for novel brominated flame retardants (NBFRs) in mudsnails have been reported to range between 2.6 and 5.7 days researchgate.net, while half-lives for various BDE congeners in juvenile lake trout have been observed to span from 38 to 346 days nih.gov.

Transport: The transport of BOCs across environmental compartments is influenced by their volatility, water solubility, and sorption characteristics.

Atmospheric Transport: Many semi-volatile BOCs, including certain BFRs, can undergo long-range atmospheric transport (LRAT), leading to their widespread distribution, even in pristine regions muni.czwikipedia.org. The particle-bound fraction of BFRs can contribute to a higher transport potential than previously assumed muni.cz.

Water and Soil Transport: BOCs can partition into soil and sediment, often acting as environmental sinks . Their mobility in subsurface environments is influenced by their persistence, sorption capacity to soil and sediment (quantified by Koc), and local hydrological conditions nih.gov. Generally, organobromine compounds are predicted to be less mobile than their organochlorine counterparts due to higher reactivity and hydrophobicity, coupled with lower volatility and water solubility researchgate.net.

| Compound Class/Name | Persistence Metric | Value/Description | Source |

| BDE 28, BDE 209 | Persistence | Very persistent | |

| 246BrPh, TBECH | Degradability | Degraded quickly | |

| NBFRs (in mudsnails) | Removal Half-life | 2.6 - 5.7 days | researchgate.net |

| BDE congeners | Half-life (t½) | 38 - 346 days | nih.gov |

Bioaccumulation and Biomagnification in Ecosystems

The lipophilic nature of many brominated organic compounds, often indicated by high octanol-water partition coefficients (log Kow), facilitates their uptake and accumulation in the fatty tissues of living organisms cpcb.nic.inwikipedia.orgresearchgate.netecetoc.org.

Bioaccumulation: Bioaccumulation refers to the net uptake of a chemical by an organism from all environmental sources, including water and food ecetoc.org. Bioconcentration (BCF) specifically describes the accumulation from water exposure ecetoc.orgresearchgate.netcdnsciencepub.comscirp.org. Compounds with high log Kow values (typically above 3) are generally considered to have a potential for bioaccumulation ecetoc.orgherts.ac.uk. For example, hexabromobenzene (HxBrBz), TBECH, and several PBDE congeners (BDE 47, BDE 99, BDE 153) have demonstrated high bioaccumulation in earthworms .

Biomagnification: Biomagnification occurs when the concentration of a substance increases progressively through successive trophic levels in a food web wikipedia.orgresearchgate.netnih.govecetoc.orgmdpi.comdioxin20xx.orgvliz.be. A Biomagnification Factor (BMF) greater than 1 signifies that a compound is biomagnifying mdpi.comdioxin20xx.org. Brominated flame retardants, particularly PBDEs, have been documented to biomagnify in both aquatic and terrestrial food chains researchgate.netnih.govmdpi.comdioxin20xx.orgvliz.be. Studies on terrestrial food chains have reported BMFs for hexabromobenzene (HBB) of 5.57 in sheep and for a compound designated as PBT of 27.9 in a weasel-mouse food chain mdpi.com. In a sparrow-common kestrel food chain, BDE-153 showed a BMF of 6.9, with other higher brominated congeners exhibiting BMFs between 1.3 and 4.7 nih.gov. Similarly, BDE congeners in juvenile lake trout have shown BMFs ranging from 1.6 to 45.9, though these values can be significantly influenced by biotransformation processes like debromination nih.gov.

| Compound Class/Name | Metric | Value | Trophic Level/Organism | Source |

| HxBrBz, TBECH, BDE 47, BDE 99, BDE 153 | Bioaccumulation | High | Earthworm | |

| HBB | BMF | 5.57 | Sheep (muscle)-grass food chain | mdpi.com |

| PBT | BMF | 27.9 | Weasel (muscle)-mouse food chain | mdpi.com |

| BDE-153 | BMF | 6.9 | Sparrow/Common Kestrel food chain | nih.gov |

| BDE-202, -203, -154, -183, -197, -209 | BMF | 1.3 - 4.7 | Sparrow/Common Kestrel food chain | nih.gov |

| BDE congeners | BMF | 1.6 - 45.9 | Juvenile lake trout | nih.gov |

Research on Degradation Pathways and Remediation Strategies

The persistence of brominated organic compounds necessitates research into their degradation pathways and the development of effective remediation strategies.

Degradation Pathways: A primary degradation pathway for many BOCs, especially PBDEs, is debromination , the sequential removal of bromine atoms from the molecule pops.intresearchgate.netenv-health.org. This process can occur through abiotic mechanisms, such as photodegradation, or biotic mechanisms involving microbial activity pops.intresearchgate.net. Photodegradation can be significant for compounds like BDE 209, with reported half-lives varying widely depending on the substrate and light source researchgate.netenv-health.org. The solvent used can also influence photodegradation rates, with faster rates observed in acetone compared to toluene or n-hexane for NBFRs mdpi.com. Microbial degradation, often involving dehalogenation enzymes, is another crucial pathway mdpi.compops.int. For example, a bacterial consortium has demonstrated the aerobic degradation of tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) mdpi.com. Research on 3-bromoquinoline has indicated that TiO2 photocatalytic degradation can occur, with initial reductive dehalogenation playing a role researchgate.net.

Remediation Strategies: Addressing BOC contamination involves various remediation approaches:

Q & A

Q. How can researchers ensure reproducibility when reporting this compound experiments?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Detailed Supplementary Information : Provide raw NMR spectra, chromatograms, and crystallographic data (CCDC deposition).

- Open protocols : Share step-by-step workflows on platforms like Protocols.io .

- Peer review : Engage in pre-publication data validation through collaborative networks .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.